Enhanced Lipophilicity vs. Methoxy Analog: XLogP3 Comparison for Membrane Permeability Optimization
5-Difluoromethoxy-2-(trifluoromethyl)pyridine exhibits a significantly higher calculated lipophilicity (XLogP3 = 2.7) compared to its methoxy analog, 5-methoxy-2-(trifluoromethyl)pyridine (XLogP3 = 1.7) [1][2]. This 1.0-unit increase in logP is attributable to the replacement of the methoxy group with the more lipophilic difluoromethoxy moiety, which enhances the compound's ability to passively diffuse across biological membranes [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 5-Methoxy-2-(trifluoromethyl)pyridine (XLogP3 = 1.7) |
| Quantified Difference | 1.0-unit increase |
| Conditions | Computational prediction (PubChem XLogP3 method) |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, a critical parameter for achieving desirable bioavailability in drug and agrochemical candidates [3].
- [1] PubChem. (2026). 5-Difluoromethoxy-2-(trifluoromethyl)pyridine (CID 118703935). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1214341-40-8 View Source
- [2] BaseChem. (n.d.). 5-Methoxy-2-(trifluoromethyl)pyridine (CAS 216766-13-1) – XLogP data. Retrieved from https://basechem.org/ View Source
- [3] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: Looking beyond intuition. Science, 317(5846), 1881–1886. https://doi.org/10.1126/science.1131943 View Source
